molecular formula C8H18N2 B020679 (1-Ethylpiperidin-3-yl)methanamine CAS No. 102459-02-9

(1-Ethylpiperidin-3-yl)methanamine

Cat. No. B020679
M. Wt: 142.24 g/mol
InChI Key: SCANQRLZBOLBQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines, closely related to “(1-Ethylpiperidin-3-yl)methanamine”, has been described using strategies involving reduction and hydrogenolysis, leading to various diamine compounds. These methodologies provide insight into the synthesis approaches that could be applied to the targeted compound (Froelich et al., 1996). Large-scale syntheses of related branched acyclic polyamines demonstrate the efficiency of isolation procedures, which could be relevant for purifying “(1-Ethylpiperidin-3-yl)methanamine” (Geue & Searle, 1983).

Molecular Structure Analysis

The analysis of molecular structures of compounds closely related to “(1-Ethylpiperidin-3-yl)methanamine” shows the impact of substituents on the piperidine ring's configuration and properties. Structural insights are gained from the examination of derivatives, demonstrating the significance of the piperidine scaffold in determining molecular conformation and reactivity (Raghuvarman et al., 2014).

Chemical Reactions and Properties

The compound and its analogs undergo various chemical reactions, including complexation and substitutions, which modify its chemical behavior and potential for further chemical manipulation. For example, reactions involving amino and methanamine groups in piperidine derivatives illustrate the compound's reactivity and potential for forming new chemical entities (Mao et al., 2015).

Scientific Research Applications

  • Antidepressant Activity : Aryloxyethyl derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine have shown high affinity for serotonin 5-HT1A receptors, indicating promising antidepressant-like activity (Sniecikowska et al., 2019).

  • Peptide Sequence Stabilization : Tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine has been effective in stabilizing parallel turn conformations in short peptide sequences (Bucci et al., 2018).

  • Antibacterial and Antifungal Activity : Certain 1-(1H-Benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives have shown variable antibacterial and antifungal activity, useful in pharmaceutical applications (Visagaperumal et al., 2010).

  • Anticancer Activity : Novel Palladium(II) and Platinum(II) complexes based on pyrrole Schiff bases, including methanamine derivatives, have shown promising anticancer activity against various cancerous cell lines (Mbugua et al., 2020).

  • Anticonvulsant Agents : Heterocyclic Schiff bases synthesized from 3-aminomethyl pyridine, a methanamine derivative, have potential as anticonvulsant agents (Pandey & Srivastava, 2011).

  • Catalytic Applications : Quinazoline-based ruthenium complexes, involving methanamine derivatives, have effectively catalyzed transfer hydrogenation reactions (Karabuğa et al., 2015).

  • Biological Efficacy : Pr3+ complex, a methanamine derivative, showed good antibacterial and anticancer properties in various assays (Preethi et al., 2021).

  • Cholesterol Synthesis Inhibition : NB-598, a derivative, effectively inhibits cholesterol synthesis, suggesting potential benefits for dogs with high cholesterol levels (Horie et al., 1990).

  • Photocytotoxicity and Cellular Imaging : Iron(III) catecholates, including methanamine derivatives, have shown unprecedented photocytotoxicity in red light, indicating potential in cellular imaging and cancer treatment (Basu et al., 2014).

Safety And Hazards

The safety and hazards associated with “(1-Ethylpiperidin-3-yl)methanamine” are not well-documented. It is recommended to handle this compound with appropriate safety measures, considering general guidelines for chemical handling. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier .

properties

IUPAC Name

(1-ethylpiperidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-2-10-5-3-4-8(6-9)7-10/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCANQRLZBOLBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409428
Record name (1-ethylpiperidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethylpiperidin-3-yl)methanamine

CAS RN

102459-02-9
Record name (1-ethylpiperidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-ethylpiperidin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CA Valdez, D Lam, V Lao, A Subramanian, HA Enright… - Tetrahedron, 2023 - Elsevier
An improved method for the synthesis of hydroxyiminoacetamide-based oximes, compounds rhat hold great promise as centrally-active nerve agent antidotes, is described. The method …
Number of citations: 2 www.sciencedirect.com

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